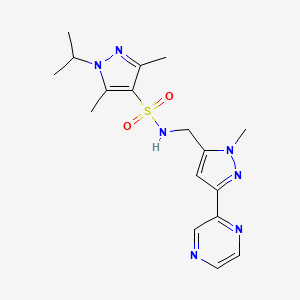

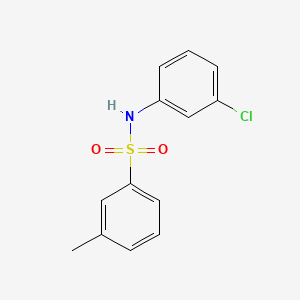

![molecular formula C21H20FN5O3 B2876735 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide CAS No. 941917-67-5](/img/structure/B2876735.png)

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of the pyrrolo[2,1-f][1,2,4]triazine class . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted cancer therapy, specifically in kinase inhibition .

Synthesis Analysis

The synthesis of 1,2,4-triazines involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process provides 3,6-disubstituted-1,2,4-triazines . The mild reaction conditions tolerate a variety of sensitive functionalities .Molecular Structure Analysis

The C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine play an important role in developing ALK selective inhibitors . Large groups could be accommodated at these positions .Chemical Reactions Analysis

The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The structures of the compounds were confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antiviral Agent Development

This compound has been investigated for its potential as an antiviral agent . The physiochemical properties of similar derivatives have been scrutinized via density functional theory (DFT) and molecular docking analysis, suggesting their biological activity . The low energy gap indicated by Frontier molecular orbital (FMO) analysis points to the chemical reactivity of these compounds, which could be harnessed in developing new antiviral medications.

Antimalarial Drug Research

Derivatives of this compound have shown promise as selective inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a key enzyme in the pyrimidine de novo biosynthesis pathway . This pathway is a validated drug target for the prevention and treatment of malaria, making these derivatives potential candidates for new antimalarial drugs.

Cancer Treatment Studies

The structural features of this compound, particularly the presence of fluorophenyl groups, may allow it to act as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of medicinal drugs that can treat cancer by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which play a role in the growth and proliferation of cancer cells.

Enzyme Inhibition for Disease Management

Compounds with similar structures have been identified as tankyrase inhibitors , which could have implications in managing diseases like cancer. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling, both of which are potential targets for cancer therapy.

Neurological Disorder Research

The compound’s ability to interact with various biological targets suggests its potential application in neurological disorder research . For instance, compounds with similar structures have been explored as melanin-concentrating hormone receptor (MCH-R1) antagonists , which could be relevant in the study of obesity and related metabolic disorders.

Cardiovascular Disease Studies

Given the compound’s potential biological activity, it could be used to study cardiovascular diseases . The molecular electrostatic potential (MEP) analysis of similar compounds indicates that the nitrogen atom sites are electronegative , which could be significant in the development of drugs targeting cardiovascular conditions.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c22-16-6-8-17(9-7-16)25-12-13-26-19(29)20(30)27(24-21(25)26)14-18(28)23-11-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWGFIQMDTZQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2876654.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)

![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)

![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)

![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)

![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)